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Compound of Interest

Compound Name: 5-lodo-1,2,3-trimethoxybenzene

Cat. No.: B181185

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 5-lodo-1,2,3-
trimethoxybenzene (CoH11103, MW: 294.09 g/mol ), a key intermediate in organic synthesis.
[1][2] This document is intended for researchers, scientists, and professionals in drug
development, offering a centralized resource for its spectroscopic characterization. While a
complete experimental dataset for 5-lodo-1,2,3-trimethoxybenzene is not publicly available,
this guide presents predicted data based on established spectroscopic principles and
comparative data from its isomer, 2-iodo-1,3,5-trimethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
predicted 'H and 3C NMR spectra of 5-lodo-1,2,3-trimethoxybenzene are detailed below,
alongside experimental data for the closely related isomer, 2-iodo-1,3,5-trimethoxybenzene, for
comparative analysis.[3]

H NMR Spectral Data

The H NMR spectrum of 5-lodo-1,2,3-trimethoxybenzene is expected to show two distinct
signals for the methoxy groups and a singlet for the two equivalent aromatic protons.
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Predicted/Exper

_ imental I :
Compound Assignment ) _ Multiplicity Integration
Chemical Shift
(5, ppm)
5-lodo-1,2,3- )
] Aromatic H (H-4, ]
trimethoxybenze Hee) ~7.0-7.3 Singlet (s) 2H
ne
Methoxy (C1-
OCHs, C3- ~3.8-4.0 Singlet (s) 6H
OCHs)
Methoxy (C2- ]
~3.7-3.9 Singlet (s) 3H
OCHs3)
2-iodo-1,3,5-
trimethoxybenze  Aromatic H 6.14 Singlet (s) 2H
ne
[3] Methoxy 3.86 Singlet (s) 6H
Methoxy 3.82 Singlet (s) 3H

13C NMR Spectral Data

The 13C NMR spectrum of 5-lodo-1,2,3-trimethoxybenzene will display characteristic signals
for the aromatic carbons and the methoxy groups. The carbon atom attached to the iodine will
show a significantly lower chemical shift.
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Predicted/Experimental

Compound Assignment ] )
Chemical Shift (o, ppm)

5-lodo-1,2,3-

_ C-5 (C-) ~90-95
trimethoxybenzene
C-4,C-6 ~110- 115
C-1,C-3 ~ 155 - 160
C-2 ~ 140 - 145
C1-OCHs, C3-OCHs ~ 56
C2-OCHs ~61
2-iodo-1,3,5-

_ C-l 91.3
trimethoxybenzene
[3] Aromatic C-H Not specified
Aromatic C-O 159.9, 162.3
Methoxy 55.7, 56.6

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule. The IR spectrum of 5-
lodo-1,2,3-trimethoxybenzene is expected to exhibit characteristic absorptions for C-H
stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-
O stretching of the ether linkages. An FTIR spectrum of this compound has been recorded
using a Bruker Tensor 27 FT-IR with the KBr pellet technique.[1]
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Vibrational Mode Expected Wavenumber (cm~1)
Aromatic C-H Stretch 3100 - 3000

Aliphatic C-H Stretch (CHs) 2950 - 2850

Aromatic C=C Stretch 1600 - 1450

C-O Stretch (Aryl ethers) 1275 - 1200 and 1075 - 1020
C-I Stretch 600 - 500

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 5-lodo-1,2,3-trimethoxybenzene, the molecular ion peak [M]* is expected
at an m/z of approximately 294. The mass spectrum of its isomer, 2-iodo-1,3,5-
trimethoxybenzene, shows a prominent molecular ion peak at m/z 294.20.[3]

Adduct Predicted m/z
[M]* 293.97473
[M+H]* 294.98256
[M+Na]* 316.96450
[M-H]~ 292.96800

Predicted collision cross-section values are also available for various adducts.[4]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.
NMR Spectroscopy

A sample of 5-10 mg of 5-lodo-1,2,3-trimethoxybenzene would be dissolved in approximately
0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-ds) in a 5 mm NMR tube. *H and 13C
NMR spectra would be recorded on a 400 or 500 MHz spectrometer.[5] Chemical shifts would
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be referenced to the residual solvent peak. For 13C NMR, proton decoupling would be
employed.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of the solid sample would be finely ground with potassium bromide (KBr) and
pressed into a thin pellet. The spectrum would be recorded over the range of 4000-400 cm™1.

[1]
Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer with an electron
ionization (EI) source. The sample would be introduced via a direct insertion probe or through a
gas chromatograph (GC-MS). The instrument would be scanned over a mass range of m/z 50-
500.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-lodo-1,2,3-trimethoxybenzene.
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Caption: General workflow for obtaining and analyzing spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5-Iodo-1_2_3-trimethoxybenzene
https://pubchem.ncbi.nlm.nih.gov/compound/5-Iodo-1_2_3-trimethoxybenzene
https://www.scbt.com/p/5-iodo-1-2-3-trimethoxybenzene-25245-29-8
https://www.rsc.org/suppdata/cy/c4/c4cy00721b/c4cy00721b1.pdf
https://pubchemlite.lcsb.uni.lu/e/compound/298133
https://www.rsc.org/suppdata/c5/cc/c5cc04677g/c5cc04677g1.pdf
https://www.benchchem.com/product/b181185#5-iodo-1-2-3-trimethoxybenzene-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b181185#5-iodo-1-2-3-trimethoxybenzene-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b181185#5-iodo-1-2-3-trimethoxybenzene-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b181185#5-iodo-1-2-3-trimethoxybenzene-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b181185?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

